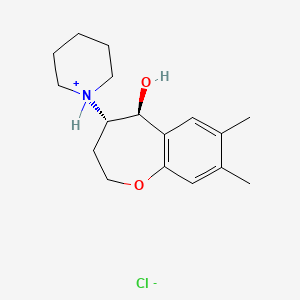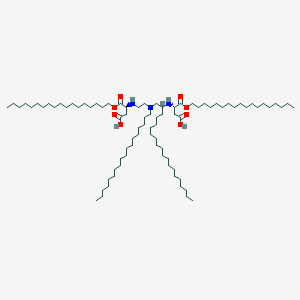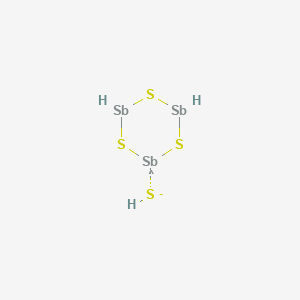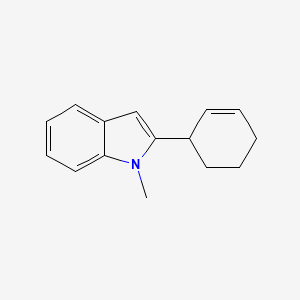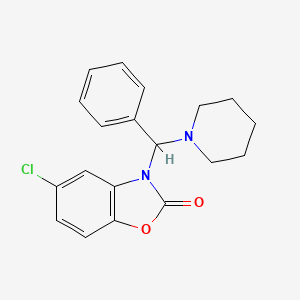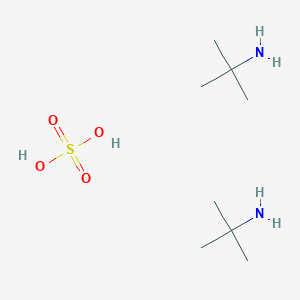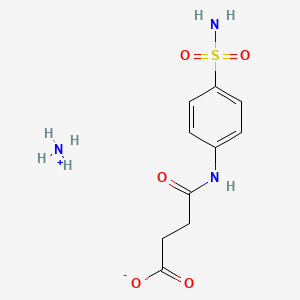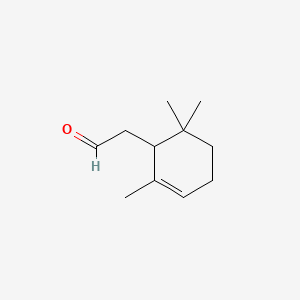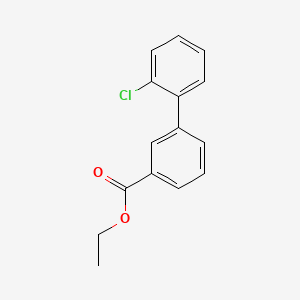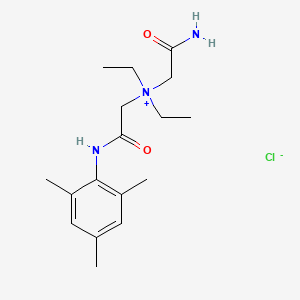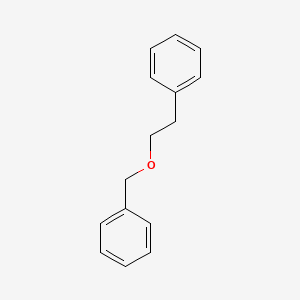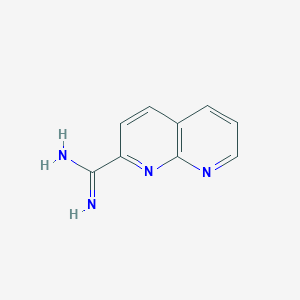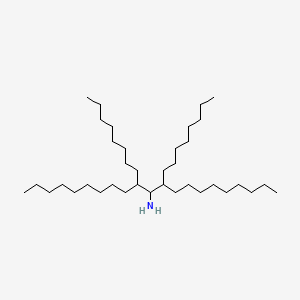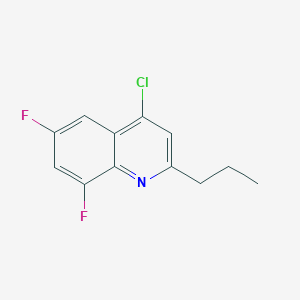
4-Chloro-6,8-difluoro-2-propylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6,8-difluoro-2-propylquinoline is a chemical compound with the molecular formula C12H10ClF2N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The presence of chlorine and fluorine atoms in its structure enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,8-difluoro-2-propylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material. This compound undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6,8-difluoro-2-propylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinolines, while oxidation and reduction can yield different quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6,8-difluoro-2-propylquinoline has several scientific research applications, including:
Biology: The compound’s biological activity makes it useful in studying enzyme inhibition and other biochemical processes.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Chloro-6,8-difluoro-2-propylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6,8-difluoroquinoline: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
6,8-Difluoro-2-propylquinoline: Lacks the chlorine atom, which may influence its binding affinity and selectivity.
4-Chloro-2-propylquinoline: Lacks the fluorine atoms, which can impact its overall reactivity and biological properties.
Uniqueness
4-Chloro-6,8-difluoro-2-propylquinoline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. The propyl group also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1156275-97-6 |
|---|---|
Molekularformel |
C12H10ClF2N |
Molekulargewicht |
241.66 g/mol |
IUPAC-Name |
4-chloro-6,8-difluoro-2-propylquinoline |
InChI |
InChI=1S/C12H10ClF2N/c1-2-3-8-6-10(13)9-4-7(14)5-11(15)12(9)16-8/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
VSDGXDMVPFTCCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C2C=C(C=C(C2=N1)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



